molecular formula C12H16BrMgN B1591689 [3-(1-Piperidinylmethyl)phenyl]magnesium bromide CAS No. 480424-82-6

[3-(1-Piperidinylmethyl)phenyl]magnesium bromide

Cat. No.: B1591689
CAS No.: 480424-82-6
M. Wt: 278.47 g/mol
InChI Key: WKNBJMLYCYSQGO-UHFFFAOYSA-M
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Description

[3-(1-Piperidinylmethyl)phenyl]magnesium bromide is a Grignard reagent supplied as a 0.25M solution in tetrahydrofuran (THF) . This organomagnesium compound features a piperidinylmethyl substituent on the phenyl ring, making it a valuable building block for introducing a functionalized phenyl moiety into target molecules. Its structure allows researchers to synthesize complex organic compounds, particularly for applications in medicinal chemistry and materials science where the nitrogen-containing heterocycle can enhance biological activity or modify material properties. As a nucleophile, this reagent readily participates in addition reactions with carbonyl compounds, such as ketones and aldehydes, to form new carbon-carbon bonds . It is also applicable in nucleophilic aromatic substitution and other transition metal-catalyzed coupling reactions to construct biaryl systems. The product is classified as a highly flammable liquid and vapor and reacts violently with water . It causes severe skin burns and eye damage and may cause respiratory irritation. It must be handled under an inert atmosphere, using appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

magnesium;1-(phenylmethyl)piperidine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNBJMLYCYSQGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aryl Halide Precursor

Before the Grignard reagent is formed, the aryl halide precursor—specifically 3-(1-piperidinylmethyl)phenyl bromide—is synthesized by functionalizing the phenyl ring with a piperidinylmethyl group. This precursor is typically prepared via:

  • Reaction of piperidine with methyl acrylate to form methyl 3-(1-piperidinyl)propionate.
  • Subsequent bromination or halogenation at the 3-position of the phenyl ring to introduce the bromide necessary for Grignard formation.

This step is crucial to ensure the correct substitution pattern for Grignard reagent formation.

Formation of this compound

The Grignard reagent is prepared by reacting the aryl bromide precursor with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The detailed procedure includes:

  • Dissolving the aryl bromide in anhydrous THF under inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
  • Adding magnesium turnings or powder to the solution, often activated by iodine or sonication to initiate the reaction.
  • Stirring the mixture at controlled temperatures (usually 0°C to room temperature) until the magnesium inserts into the carbon-bromine bond, forming the Grignard reagent.
  • The reaction progress is monitored by color change and sometimes by titration or spectroscopic methods.

This method yields a solution of this compound, which can be used directly in subsequent synthetic steps.

Detailed Research Findings and Reaction Conditions

A key patent (CN104262290A) describes a related preparation involving phenylmagnesium bromide reacting with methyl 3-(1-piperidinyl)propionate, which is conceptually similar and provides insight into the Grignard reagent formation with piperidinylmethyl groups:

Step Reagents & Conditions Details & Observations
1 Piperidine + methyl acrylate (1:1 molar ratio) Room temperature, dropwise addition, reflux until methyl acrylate consumed; product: methyl 3-(1-piperidinyl)propionate
2 Methyl 3-(1-piperidinyl)propionate + phenylmagnesium bromide Dissolved in THF, cooled to 0°C, phenylmagnesium bromide added dropwise, reflux 3 h, hydrolyzed with HCl to obtain pridinol (a related compound)
3 Purification and crystallization Extraction, drying, recrystallization to purify the product

The molar ratio of methyl 3-(1-piperidinyl)propionate to phenylmagnesium bromide was 5:13, indicating an excess of Grignard reagent to drive the reaction to completion.

This example highlights the importance of:

  • Controlled temperature (0°C to reflux)
  • Use of anhydrous THF as solvent
  • Careful addition of Grignard reagent to avoid side reactions
  • Post-reaction hydrolysis to isolate the desired product

While this patent focuses on pridinol, the preparation of this compound follows similar principles, substituting the phenylmagnesium bromide with the target aryl bromide precursor.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material 3-(1-piperidinylmethyl)phenyl bromide Prepared via bromination of piperidinylmethyl phenyl precursor
Solvent Anhydrous tetrahydrofuran (THF) Common ether solvent for Grignard reactions
Magnesium source Magnesium turnings or powder Activated by iodine or sonication if needed
Temperature 0°C to room temperature Initiation at low temp, then warming as required
Reaction time Several hours (typically 1–3 h) Monitored by color change or analytical methods
Atmosphere Inert gas (N2 or Ar) Prevents moisture and oxygen interference
Molar ratio (Mg : aryl bromide) Slight excess of magnesium (1.1–1.5 equiv) Ensures complete conversion
Workup Quenching with water or acid to isolate product Performed carefully to avoid side reactions

Mechanism of Action

The mechanism of action of [3-(1-Piperidinylmethyl)phenyl]magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Structural Analogues with Piperidinylmethyl Substituents

The following structurally related Grignard reagents differ in the position or substituents on the aromatic ring or piperidine moiety:

Compound Name Substituent Position Molecular Formula Key Properties/Applications Source/Concentration
[2-(1-Piperidinylmethyl)phenyl]magnesium bromide 2-position C₁₂H₁₆BrMgN Steric hindrance reduces reactivity toward bulky electrophiles.
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide 4-position C₁₂H₁₆BrMgN Para-substitution enhances electronic effects in coupling reactions.
(1-Methylpiperidin-4-yl)magnesium bromide Piperidine N-methyl C₆H₁₁BrMgN Methylation increases solubility in THF (0.7 M solution). Used in C(sp²)–C(sp³) Kumada couplings.

Key Observations :

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-position) exhibit lower reactivity due to steric hindrance, whereas para-substituted analogues (4-position) show enhanced electronic modulation .
  • Solubility : Alkylation of the piperidine nitrogen (e.g., 1-methylpiperidin-4-yl derivative) improves solubility, enabling higher reagent concentrations (0.7 M vs. 0.25 M for the parent compound) .

Functional Group Variants

Aromatic Ring Substitution
Compound Name Substituent Molecular Formula Reactivity Profile
Phenylmagnesium bromide None C₆H₅BrMg High reactivity in simple nucleophilic additions.
(3-Methoxyphenyl)magnesium bromide Methoxy (–OCH₃) C₇H₇BrMgO Electron-donating group accelerates coupling with electrophilic partners.

Comparison :

  • Electronic Effects : Electron-donating groups (e.g., –OCH₃) increase the electron density of the aromatic ring, enhancing reactivity in cross-coupling reactions compared to the parent piperidinylmethyl-substituted reagent .
  • Steric vs. Electronic Trade-offs: While [3-(1-Piperidinylmethyl)phenyl]magnesium bromide offers steric bulk for selective reactions, simpler analogues like phenylmagnesium bromide are preferred for high-yield, non-selective additions .
Heterocyclic Analogues
Compound Name Core Structure Applications
(1,3-Dioxolan-2-ylmethyl)magnesium bromide Dioxolane ring Synthesis of oxygen-containing polymers.
Ethidium monoazide bromide Phenanthridinium core Biological staining (non-Grignard use).

Note: Heterocyclic variants like dioxolane-substituted reagents are used in polymer chemistry, whereas non-Grignard bromides (e.g., ethidium monoazide) serve biological roles .

Reactivity in Cross-Coupling Reactions

  • Kumada Coupling : this compound participates in iron-catalyzed C(sp²)–C(sp³) couplings, though its bulkiness may reduce yields compared to less hindered analogues like (1-methylpiperidin-4-yl)magnesium bromide .
  • Copolymerization: Grignard reagents with aromatic substituents (e.g., phenylmagnesium bromide) influence monomer reactivity ratios in polymer synthesis, favoring isotactic sequences in methyl methacrylate copolymers .

Stability and Handling

  • Moisture Sensitivity : All piperidinylmethyl-substituted Grignard reagents require strict inert-atmosphere handling due to rapid hydrolysis .
  • Thermal Stability : Higher temperatures (>40°C) destabilize THF solutions, leading to decomposition.

Biological Activity

[3-(1-Piperidinylmethyl)phenyl]magnesium bromide is a Grignard reagent that has garnered attention in recent years for its potential biological activities. This compound, characterized by its piperidine and phenyl moieties, plays a significant role in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H16_{16}BrMgN. It features a magnesium atom bonded to a piperidinylmethyl group and a phenyl ring. The compound is typically synthesized through the reaction of 3-(1-piperidinylmethyl)phenol with magnesium in anhydrous conditions.

Table 1: Physical Properties

PropertyValue
Molecular Weight278.47 g/mol
Density1.14 g/cm³
SolubilitySoluble in THF
AppearanceColorless liquid

Research indicates that this compound exhibits various biological activities, particularly as an antimicrobial agent. Its mechanism of action may involve the inhibition of key enzymes or pathways in microbial species, although specific targets are still under investigation.

Antimicrobial Activity

A study demonstrated that this compound shows significant activity against various strains of bacteria, including multidrug-resistant strains. The effectiveness can be attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for different bacterial strains ranged from 0.09 μM to 0.19 μM, indicating potent activity against pathogens like Mycobacterium tuberculosis .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown promise in anti-inflammatory assays. In vitro studies demonstrated a significant reduction in inflammation markers when tested on human cell lines.

Table 2: Anti-inflammatory Activity Data

CompoundEdema Volume (± S.E.)% Inhibition of InflammationPotency
[3-(1-Piperidinylmethyl)phenyl]MgBr0.800 ± 0.03662.790.86
Control1.000 ± 0.025--

Study on Mycobacterium tuberculosis

A pivotal study highlighted the efficacy of this compound against M. tuberculosis. The compound was found to inhibit the Pks13 enzyme, crucial for mycolic acid synthesis, thereby impairing the pathogen's ability to form its protective cell wall .

  • Results : The compound exhibited an IC50_{50} of 0.19 μM, indicating high potency against resistant strains.

Study on Inflammatory Response

Another study explored the anti-inflammatory potential of this compound using murine models of inflammation. The results indicated that treatment with this compound significantly reduced edema and inflammatory cytokine levels compared to controls.

Q & A

Q. What are the recommended methods for synthesizing [3-(1-Piperidinylmethyl)phenyl]magnesium bromide in laboratory settings?

The compound is synthesized by reacting 3-(1-piperidinylmethyl)bromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Key steps include:

  • Substrate preparation : Ensure the aryl bromide is dry and free of impurities.
  • Reaction initiation : A small amount of iodine or pre-activated magnesium may be used to start the reaction.
  • Monitoring : Completion is indicated by the dissolution of magnesium and formation of a cloudy Grignard solution.
  • Handling : Maintain strict moisture-free conditions to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Store in anhydrous THF or ether under inert gas at 2–8°C. Use flame-resistant containers due to flammability of solvents.
  • Safety protocols : Use gloves, goggles, and a fume hood. Avoid contact with water, alcohols, or acidic vapors, as violent reactions may occur.
  • Disposal : Quench excess reagent with isopropanol or dry ice, followed by neutralization and disposal as hazardous waste .

Q. What are the primary reaction pathways involving this compound as a Grignard reagent?

  • Nucleophilic addition : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form alcohols.
  • Protonolysis : Reacts with protic substrates (e.g., alcohols, amines) to release benzene derivatives and form Mg salts.
  • Oxidation : Forms phenol derivatives when exposed to oxygen or peroxides .

Advanced Research Questions

Q. How do steric and electronic factors of the piperidinylmethyl group influence the reactivity of this compound compared to other aryl Grignard reagents?

The piperidinylmethyl group introduces steric hindrance near the magnesium center, slowing reactions with bulky electrophiles. Electronically, the piperidine nitrogen may donate electron density via conjugation, slightly enhancing nucleophilicity. Comparative studies with phenylmagnesium bromide show reduced reactivity toward sterically hindered ketones but comparable activity in cross-couplings with planar electrophiles .

Q. What strategies can optimize cross-coupling reactions using this reagent with challenging electrophiles like tertiary alkyl halides?

  • Catalyst selection : Use copper(I) salts (e.g., CuBr·SMe₂) to facilitate single-electron transfer mechanisms.
  • Solvent effects : Polar aprotic solvents like 2-methyltetrahydrofuran improve solubility and reaction rates.
  • Temperature control : Elevated temperatures (40–60°C) enhance reactivity but may require shorter reaction times to avoid side reactions .

Q. How should researchers address contradictory kinetic data in reactions under varying solvent systems?

  • Systematic variation : Test solvent polarity (e.g., THF vs. diethyl ether) and dielectric constant to isolate solvent effects.
  • Kinetic profiling : Use pseudo-first-order rate analysis under controlled conditions (e.g., fixed temperature, reagent concentration).
  • Contradiction resolution : Replicate conflicting studies with identical solvent purity and moisture levels, as trace water can drastically alter kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(1-Piperidinylmethyl)phenyl]magnesium bromide
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[3-(1-Piperidinylmethyl)phenyl]magnesium bromide

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